molecular formula C12H14ClNO2 B13322968 Methyl 2-(4-chlorophenyl)pyrrolidine-2-carboxylate

Methyl 2-(4-chlorophenyl)pyrrolidine-2-carboxylate

Cat. No.: B13322968
M. Wt: 239.70 g/mol
InChI Key: IEEBHNXJGMCAPY-UHFFFAOYSA-N
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Description

Methyl 2-(4-chlorophenyl)pyrrolidine-2-carboxylate ( 1896676-90-6) is a chemical compound with the molecular formula C12H14ClNO2 and a molecular weight of 239.70 g/mol . This reagent features a pyrrolidine ring, a structure recognized as a privileged scaffold in medicinal chemistry and pharmaceutical research due to its prevalence in biologically active molecules . The pyrrolidine moiety is a key pharmacophore found in a wide range of therapeutic agents, including antiviral drugs such as ombitasvir and edipasvir, and is associated with diverse pharmacological activities such as antibacterial, anticonvulsant, and anticancer effects . As such, this compound serves as a valuable synthetic intermediate and building block for researchers designing and developing novel pharmacologically active molecules, particularly those targeting receptor-based therapies and enzyme inhibition . The compound is provided strictly for research and development purposes in a laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption. Researchers should handle this material with appropriate precautions, consulting relevant safety data before use.

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

methyl 2-(4-chlorophenyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C12H14ClNO2/c1-16-11(15)12(7-2-8-14-12)9-3-5-10(13)6-4-9/h3-6,14H,2,7-8H2,1H3

InChI Key

IEEBHNXJGMCAPY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCN1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chlorophenyl)pyrrolidine-2-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with pyrrolidine and methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Step 1: Condensation of 4-chlorobenzaldehyde with pyrrolidine to form an intermediate Schiff base.

    Step 2: Reaction of the Schiff base with methyl chloroformate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chlorophenyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-(4-chlorophenyl)pyrrolidine-2-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-(4-chlorophenyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between Methyl 2-(4-chlorophenyl)pyrrolidine-2-carboxylate and its analogues:

Compound Name Substituents Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound (Target) 4-Chlorophenyl at C2; methyl ester at C2 ~239.5* Ester, aryl chloride Simpler pyrrolidine scaffold
Methyl 5-(4-chlorophenyl)-2-phenyl-4-(phenylsulfonyl)pyrrolidine-2-carboxylate 4-Chlorophenyl at C5; phenyl at C2; phenylsulfonyl at C4; methyl ester at C2 Higher (exact value N/A) Sulfonyl, ester, aryl chloride Increased steric bulk and electron-withdrawing groups
Methyl (4aR)-1-[(2,3-difluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-...† Difluorophenylmethyl at N1; hydroxy at C4; oxo at C2; fused pyridazine ring Higher (exact value N/A) Oxo, hydroxy, fluorinated aryl Fused bicyclic system; stereospecificity
Methyl (2S,4S)-4-(2,5-dichlorophenoxy)pyrrolidine-2-carboxylate 2,5-Dichlorophenoxy at C4; methyl ester at C2 290.14 Phenoxy ether, dichloro substituents Stereochemistry (2S,4S); oxygen linker

*Calculated based on molecular formula C₁₂H₁₄ClNO₂. †Truncated name for clarity; full name in .

Physical and Electronic Properties

  • Crystallography : Tools like SHELX and Mercury () are critical for analyzing stereochemistry and crystal packing. For example, the (4aR) configuration in ’s compound highlights the importance of crystallographic validation in confirming stereochemistry .

Biological Activity

Methyl 2-(4-chlorophenyl)pyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, supported by research findings and case studies.

This compound features a pyrrolidine core substituted with a 4-chlorophenyl group, which influences its chemical reactivity and biological activity. The compound's mechanism of action typically involves interaction with various molecular targets, such as enzymes and receptors, modulating their activity to elicit physiological responses.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolidine compounds, including this compound, exhibit promising anticancer properties. The following table summarizes key findings regarding the anticancer activity of related compounds:

CompoundCell Line TestedIC50 (µM)Effect on Viability (%)
Compound 6 (4-chlorophenyl derivative)A549 (lung adenocarcinoma)6464% viability
Compound 8 (dimethylamino phenyl)A54930Significant cytotoxicity
Compound 21 (5-nitrothiophene)A549Not specifiedSelective activity against multidrug-resistant strains

In a notable study, this compound was evaluated alongside other derivatives for their cytotoxic effects against A549 cells. The results indicated that compounds with the 4-chlorophenyl substitution enhanced anticancer activity compared to non-substituted variants. Specifically, the presence of the chlorophenyl group was associated with reduced cell viability in cancer models .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. The following table outlines the antimicrobial efficacy against various pathogens:

PathogenMIC (µg/mL)Activity
Staphylococcus aureus (MRSA)>64No significant activity
Klebsiella pneumoniae>64No significant activity
Pseudomonas aeruginosa>64No significant activity

Despite the lack of broad-spectrum antimicrobial activity against Gram-negative bacteria, some derivatives have shown promise against specific resistant strains. Research indicates that modifications to the pyrrolidine structure can enhance antimicrobial properties, particularly against multidrug-resistant strains .

Case Studies and Research Findings

  • Anticancer Efficacy : In vitro studies using A549 cells revealed that this compound exhibited cytotoxic effects comparable to established chemotherapeutics like cisplatin. The compound's structure significantly influenced its ability to induce apoptosis in cancer cells .
  • Antimicrobial Screening : A study evaluating various pyrrolidine derivatives highlighted that while this compound showed limited antimicrobial effects, certain modifications could lead to improved efficacy against resistant bacterial strains. This suggests potential pathways for developing new antimicrobial agents based on this scaffold .
  • Pharmacological Insights : A review article consolidated various biological activities associated with pyrrolidine derivatives, emphasizing their potential in drug development for conditions such as cancer and infections. The incorporation of bioactive heterocycles into pyrrolidine frameworks was noted as a promising strategy for enhancing therapeutic profiles .

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